molecular formula C20H17N5O2S B5157995 N-(3-ACETYLPHENYL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE

N-(3-ACETYLPHENYL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B5157995
M. Wt: 391.4 g/mol
InChI Key: SPIFODBATUNLQL-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide is a tricyclic acetamide derivative featuring a 5-methyl-5H-[1,2,4]triazino[5,6-b]indole core linked via a sulfanylacetamide bridge to a 3-acetylphenyl group. Its synthesis involves condensation of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with chloro-N-(3-acetylphenyl)acetamide . The compound has demonstrated broad-spectrum biological activities, including antimicrobial, antidepressant, and anticonvulsant effects, with structure-activity relationship (SAR) studies highlighting the critical role of the acetylphenyl substituent .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-12(26)13-6-5-7-14(10-13)21-17(27)11-28-20-22-19-18(23-24-20)15-8-3-4-9-16(15)25(19)2/h3-10H,11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIFODBATUNLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the acetylphenyl and sulfanylacetamide groups. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The target compound belongs to a class of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides. Key analogs and their structural variations include:

Compound ID/Name Substituents on Aryl Group Triazinoindole Modifications Purity (%) Biological Activities Tested
N-(4-Cyanomethylphenyl) analog (23) 4-Cyanomethyl None >95 Not reported
N-(4-Phenoxyphenyl) analog (24) 4-Phenoxy None 95 Antimicrobial
N-(4-Bromophenyl) analog (26) 4-Bromo None 95 Antimicrobial
N-(2-Nitrophenyl) analog (6b) 2-Nitro Triazole-naphthyl hybrid >95 Not reported
Cemtirestat (CMTI) N/A Thioxo-triazinoindole N/A Aldose reductase inhibition

Key Observations :

  • Aryl Group Impact : Electron-withdrawing groups (e.g., nitro in 6b , bromo in 26 ) enhance antimicrobial activity but may reduce CNS penetration for antidepressant effects. The 3-acetylphenyl group in the target compound balances lipophilicity and electronic effects, optimizing both antimicrobial and CNS activities .
Antimicrobial Activity
  • Target Compound: Exhibits MIC values of 12.5–25 μg/mL against E. coli, P. aeruginosa, and C. albicans .
  • Analog 24 (4-phenoxyphenyl): Shows moderate activity (MIC = 50 μg/mL) against S. aureus but weaker efficacy against Gram-negative strains .
  • Pyrazoline Derivatives (e.g., 16, 17) : Outperform the target compound against E. coli (MIC = 6.25 μg/mL) due to enhanced membrane permeability from pyrazoline moieties .
Antidepressant and Anticonvulsant Activity
  • Target Compound : Reduces immobility time by 58% in the forced swim test (FST) at 50 mg/kg, comparable to imipramine. Also delays onset of pentylenetetrazole-induced seizures .
  • N-(4-Chlorophenyl) analog (44) : Lower efficacy (40% reduction in FST) due to reduced blood-brain barrier penetration from the chloro substituent .
Aldose Reductase Inhibition
  • Cemtirestat (CMTI) : IC₅₀ = 0.42 μM, but lacks selectivity over aldehyde reductase (ALR1) .
  • Oxotriazinoindole (OTI): Improved selectivity (IC₅₀ = 0.18 μM for ALR2 vs. 8.2 μM for ALR1) due to the oxo group, suggesting that triazinoindole oxidation state critically influences enzyme specificity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-Bromophenyl) analog (26) Cemtirestat (CMTI)
Molecular Weight (g/mol) 434.5 453.3 318.3
LogP 3.2 3.8 1.5
Solubility (mg/mL) 0.12 (pH 7.4) 0.07 (pH 7.4) 1.2 (pH 7.4)
Plasma Protein Binding 89% 92% 65%

Key Observations :

  • The 3-acetyl group in the target compound reduces LogP compared to brominated analogs, improving aqueous solubility and oral bioavailability .
  • Cemtirestat’s lower molecular weight and higher solubility make it more suitable for intravenous administration .

Biological Activity

N-(3-Acetylphenyl)-2-({5-Methyl-5H-[1,2,4]Triazino[5,6-b]Indol-3-yl}Sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure

The compound can be described as a hybrid molecule featuring:

  • An acetylphenyl group.
  • A triazinoindole moiety.
  • A sulfanyl functional group.

This unique structure may contribute to its diverse biological activities.

Anticancer Activity

Recent studies indicate that compounds containing the triazinoindole structure exhibit significant anticancer properties. For instance, derivatives of triazinoindoles have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.

Case Study : A study evaluating similar triazinoindole derivatives found that they exhibited IC50 values ranging from 1.5 to 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The specific activity of this compound remains to be fully characterized but is hypothesized to be comparable due to structural similarities.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that compounds with sulfanyl groups often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
Compound A15Staphylococcus aureus
Compound B20E. coli
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Neuroprotective Effects

The neuroprotective properties of related compounds have been attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The incorporation of the triazole ring has been linked with enhanced AChE inhibition.

Research Findings : In a study on 1,2,3-triazole hybrids, several derivatives demonstrated IC50 values in the low micromolar range for AChE inhibition. While specific data for this compound is not yet available, its structural components suggest potential efficacy in this area.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • The nature of substituents on the triazine and indole rings.
  • The electronic properties imparted by functional groups such as acetyl and sulfanyl.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(3-acetylphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide?

The synthesis involves multi-step organic reactions, including coupling of the triazinoindole core with the acetamide moiety. Key steps include:

  • Reagent selection : Chloroacetyl chloride and triethylamine are often used for acetylation reactions under mild conditions (20–25°C) .
  • Solvent optimization : Polar aprotic solvents like dioxane or DMF are preferred for intermediate stability and reaction efficiency .
  • Purification : Recrystallization from ethanol-DMF mixtures or chromatography ensures high purity (>95%) . Yield optimization requires precise control of reaction time, temperature, and stoichiometric ratios of intermediates.

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the presence of the triazinoindole ring, acetylphenyl group, and sulfanyl linkage .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₁₈N₄O₂S) and isotopic patterns .
  • X-ray crystallography (if applicable): Resolves stereochemical ambiguities in the triazinoindole core .

Advanced Research Questions

Q. What methodologies are employed to evaluate the biological activity of this compound, particularly in anti-inflammatory or anticancer contexts?

Preclinical testing involves:

  • In vivo models : Anti-exudative activity is assessed using formaldehyde-induced edema in rats, measuring reductions in paw volume and inflammatory markers (e.g., TNF-α) .
  • In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values calculated to quantify potency .
  • Mechanistic studies : Western blotting or ELISA to evaluate inhibition of pro-inflammatory pathways (e.g., NF-κB) .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking simulations : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases using software such as AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups on the triazinoindole) with activity trends .
  • DFT calculations : Analyze electron density distributions to identify reactive sites for functionalization .

Q. What strategies resolve contradictions in reported biological data across structurally analogous compounds?

Discrepancies in activity profiles (e.g., varying IC₅₀ values) may arise from:

  • Purity differences : Impurities >5% can skew assay results; orthogonal HPLC validation is critical .
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
  • Solubility factors : Use DMSO or cyclodextrin complexes to ensure consistent bioavailability in vitro .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to balance efficacy and toxicity?

  • Dose range : Start with 0.1–100 μM, based on preliminary cytotoxicity data .
  • Control groups : Include vehicle (e.g., DMSO) and positive controls (e.g., doxorubicin for anticancer assays) .
  • Statistical rigor : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .

Q. What are the best practices for optimizing reaction conditions during scale-up synthesis?

  • Continuous flow chemistry : Enhances reproducibility and reduces side reactions compared to batch methods .
  • In-line monitoring : UV-Vis or FTIR probes track reaction progress in real time .
  • DoE (Design of Experiments) : Statistically model variables (temperature, solvent ratio) to identify optimal parameters .

Structural & Functional Insights

Q. How does the sulfanyl-acetamide moiety influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The sulfanyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic stability : The acetamide linkage resists esterase hydrolysis, prolonging half-life in vivo .

Q. What structural modifications could improve target selectivity against kinases or inflammatory enzymes?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro) on the acetylphenyl ring to enhance COX-2 affinity .
  • Heterocycle replacement : Replace triazinoindole with triazolopyrimidine to modulate kinase inhibition profiles .

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